6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline
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Overview
Description
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline is a quinoline derivative with a bromine atom at the 6th position, two methyl groups at the 2nd and 8th positions, and a piperazine ring at the 4th position. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Methylation: Addition of methyl groups at the 2nd and 8th positions.
Piperazine Substitution: Introduction of the piperazine ring at the 4th position.
The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as bromine, methyl iodide, and piperazine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-chloro-4-piperazin-1-yl-quinoline
Uniqueness
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C15H18BrN3 |
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Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromo-2,8-dimethyl-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H18BrN3/c1-10-7-12(16)9-13-14(8-11(2)18-15(10)13)19-5-3-17-4-6-19/h7-9,17H,3-6H2,1-2H3 |
InChI Key |
LJKQVBHDVHPKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)N3CCNCC3)Br |
Origin of Product |
United States |
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